REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH:12]([CH2:16][C:17]([C:19]2[C:27]3[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=3)[N:21]([CH2:28][CH3:29])[C:20]=2[CH3:30])=O)[C:13]([OH:15])=[O:14])=[C:4]1[CH3:31])[CH3:2]>C(OC(=O)C)(=O)C>[CH2:1]([N:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH:12]2[CH:16]=[C:17]([C:19]3[C:27]4[C:22](=[CH:23][CH:24]=[CH:25][CH:26]=4)[N:21]([CH2:28][CH3:29])[C:20]=3[CH3:30])[O:15][C:13]2=[O:14])=[C:4]1[CH3:31])[CH3:2]
|
Name
|
2,4-bis(1-ethyl-2-methyl-3-indolyl)-4-oxobutanoic acid
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Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C(=C(C2=CC=CC=C12)C(C(=O)O)CC(=O)C1=C(N(C2=CC=CC=C12)CC)C)C
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred approximately seventeen hours at ambient temperature under an atmosphere of air
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solid that formed
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
WASH
|
Details
|
washed first with acetic anhydride
|
Type
|
CUSTOM
|
Details
|
After drying at 60° C. in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(=C(C2=CC=CC=C12)C1C(OC(=C1)C1=C(N(C2=CC=CC=C12)CC)C)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34 g | |
YIELD: CALCULATEDPERCENTYIELD | 88.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |